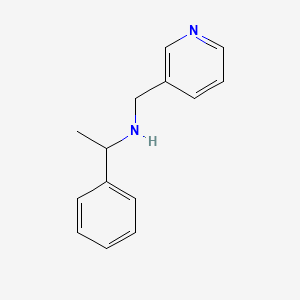

(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine

Description

Contextualization of the Pyridine (B92270) and Amine Pharmacophores in Chemical Biology

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, prized for its presence in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Its aromatic nature and the presence of a nitrogen atom allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and metal coordination. The pyridine moiety can also influence a molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov

Similarly, the amine functional group is a cornerstone of pharmacology. As a basic center, it is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding sites. The nature of the amine (primary, secondary, or tertiary) and its substitution pattern can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile.

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a pharmacological response. Both the pyridine ring and the amine group are considered critical pharmacophoric elements in a vast array of bioactive compounds.

Rationale for Research on (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine and Related Structural Motifs

The rationale for investigating this compound stems from the established biological activities of its constituent parts. The combination of a phenylethylamine core with a pyridinylmethylamine structure suggests the potential for a wide range of pharmacological effects. Research into related structural motifs has revealed activities spanning from central nervous system disorders to antimicrobial applications. The specific arrangement of the phenyl and pyridinyl groups, along with the chiral center at the ethyl bridge, offers a unique spatial presentation of functional groups for interaction with biological macromolecules.

Overview of Prior Research on Phenylalkylamine and Pyridinylmethylamine Derivatives

Research into phenylalkylamine derivatives has a long and rich history, with many compounds in this class exhibiting significant neurological and cardiovascular effects. nih.gov The structure-activity relationships of phenylethylamine analogs have been extensively studied, revealing that substitutions on the phenyl ring and the alkyl chain can modulate their interaction with various receptors and transporters. biomolther.org For example, certain phenethylamines are known to interact with serotonin (B10506) receptors. biomolther.orgmdpi.com

Pyridinylmethylamine derivatives have also been the subject of considerable research, with studies exploring their potential as anticancer, antimicrobial, and neurological agents. mdpi.comsphinxsai.com The position of the methylamine (B109427) substituent on the pyridine ring (2-, 3-, or 4-position) is known to be a critical determinant of biological activity. Research on pyridinylmethylamine derivatives has also extended to their use as ligands in coordination chemistry, highlighting their ability to form stable complexes with various metal ions. researchgate.net

Scope and Significance of Comprehensive Research on the Chemical Compound

Comprehensive research on this compound is significant for several reasons. A thorough investigation of its synthesis, chemical properties, and biological activities would contribute to the broader understanding of structure-activity relationships within the phenylalkylamine and pyridinylmethylamine classes. The identification of any unique pharmacological properties could pave the way for the development of new therapeutic agents. Furthermore, understanding its coordination chemistry could lead to applications in catalysis or materials science. The lack of extensive published data on this specific isomer underscores the potential for novel discoveries.

Below is a table summarizing the basic chemical information for this compound and a closely related isomer for comparison.

| Property | This compound | (1-Phenylethyl)(pyridin-4-ylmethyl)amine |

| CAS Number | 199325-90-1 | 289476-22-8 chemscene.com |

| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ chemscene.com |

| Molecular Weight | 212.29 g/mol | 212.29 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | 24.92 Ų chemscene.com |

| LogP | Not available | 2.9324 chemscene.com |

| Hydrogen Bond Donors | 1 | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 | 2 chemscene.com |

| Rotatable Bonds | 4 | 4 chemscene.com |

Note: Data for this compound is based on available chemical database information. guidechem.com Data for the pyridin-4-ylmethyl isomer is provided for comparative purposes.

The synthesis of this compound can be approached through several established synthetic methodologies. One common route is reductive amination. This would involve the reaction of 1-phenylethanamine with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is widely used for the synthesis of secondary amines due to its efficiency and operational simplicity.

An alternative approach could involve the nucleophilic substitution of a suitable leaving group. For instance, 3-(chloromethyl)pyridine (B1204626) could be reacted with 1-phenylethanamine. This reaction would likely be carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

The table below outlines a representative synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which shares some synthetic principles with the potential synthesis of the title compound. frontiersin.org

| Reactants | Catalyst/Conditions | Product |

| Ethyl chloroformate, carboxylic acid derivatives, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Trimethylamine or Magnesium oxide nanoparticles | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives |

This table illustrates a synthetic strategy for related pyridine derivatives and is not a direct synthesis of this compound.

While specific, detailed research findings on the biological activity of this compound are not extensively documented in publicly accessible literature, the activities of structurally related compounds can provide insights into its potential pharmacological profile. For instance, studies on various pyridine derivatives have demonstrated a wide range of biological effects, including antiproliferative activity. mdpi.com The nature and position of substituents on the pyridine ring have been shown to significantly influence this activity. mdpi.com

The table below presents data on the antiproliferative activity of some pyridine derivatives against different cancer cell lines, illustrating the potential for this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| Pyridine derivative with -OMe and -OH groups | HeLa | <10 |

| Pyridine derivative with -C=O and -NH₂ groups | MCF-7 | <10 |

| Pyridine derivative with halogen atoms | A549 | >20 |

This data is representative of the antiproliferative activity of various pyridine derivatives as discussed in the literature and does not represent data for this compound. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPYRJGFVSHVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structure Activity Relationships Sar and Biological Target Modulation Studies of 1 Phenyl Ethyl Pyridin 3 Ylmethyl Amine Derivatives

Design Principles for Derivatives and Analogs of the Chemical Compound

The rational design of derivatives of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine involves systematic modifications of its three primary structural components. The goal is to probe the chemical space around the core scaffold to understand how changes in steric, electronic, and hydrophobic properties influence biological activity. This approach allows for the development of compounds with tailored pharmacological profiles.

The phenyl ring of the phenylethyl moiety is a key site for modification to explore its interaction with hydrophobic pockets in target proteins. Design strategies often involve introducing a variety of substituents at the ortho, meta, and para positions.

Initial studies on analogous structures, such as pyrazolopyrimidine derivatives bearing a phenyl group, have shown that substitutions on this ring significantly impact biological activity. For instance, in a series of anti-mycobacterial agents, introducing a 4-fluoro or 4-methoxy substituent on the phenyl ring markedly increased potency compared to the unsubstituted analog. mdpi.com The 4-fluoro substitution was particularly effective, potentially by blocking metabolic oxidation and enhancing binding affinity. mdpi.com Conversely, placing substituents at the ortho position was found to be detrimental to activity, likely due to steric hindrance that forces an unfavorable torsion angle between the phenyl ring and the rest of the molecule. mdpi.com

These findings suggest a design principle where the para-position of the phenyl ring is a critical location for introducing small, electronically distinct groups. The introduction of hydrogen-bond donors, such as amide or hydroxymethyl groups, has also been shown to maintain or slightly enhance the inhibitory activity of related kinase inhibitors. sci-hub.se

Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Analogous Scaffolds

| Analog Scaffold | Substituent (R) | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | -F | para | Increased Potency | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | -OCH3 | para | Increased Potency | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | -Cl | ortho | Decreased Potency | mdpi.com |

| Multisubstituted Pyridine (B92270) | -F | para | Marginal Influence | sci-hub.se |

| Multisubstituted Pyridine | -CF3 | para | Loss of Activity | sci-hub.se |

The pyridine ring is a critical pharmacophore, capable of forming hydrogen bonds and participating in π-π stacking interactions. Its nitrogen atom can act as a hydrogen bond acceptor, a feature that is fundamental to the interaction of many drugs with their biological targets. nih.gov

Design strategies for this moiety include:

Positional Isomerism: The position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) can profoundly alter the molecule's geometry and electronic properties, thereby affecting its binding orientation and affinity. Studies on related kinase inhibitors have extensively utilized the pyridin-3-amine core. sci-hub.senih.gov

Substitution: Introducing various substituents onto the pyridine ring can modulate its basicity, lipophilicity, and potential for further interactions. In studies of anti-mycobacterial compounds, substitutions on the pyridine ring of a 7-(2-pyridylmethylamine) moiety showed that small, electron-donating groups, particularly aliphatic amines, at the 6'-position (ortho to the methylene (B1212753) linker) resulted in active compounds. mdpi.com In contrast, neutral groups at this position were not favored. mdpi.com Substituents at the 5'-position generally conferred modest to good activity, while electron-donating groups at the 3'-position were also found to be favorable. mdpi.com

These principles highlight the sensitivity of biological activity to the electronic and steric profile of the pyridine ring, guiding the placement of substituents to optimize target engagement.

The N-(1-phenylethyl) group and the central amine form a crucial linker that dictates the spatial orientation of the phenyl and pyridine rings. The secondary amine is a potential hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions.

Key design modifications in this region include:

Amine Modification: The secondary amine can be converted to a tertiary amine through N-alkylation or incorporated into a cyclic structure like piperazine (B1678402) or morpholine. However, such changes can significantly alter basicity and steric bulk, which may affect target binding.

Linker Homologation/Constraint: The length of the ethyl linker can be extended or shortened to adjust the distance between the aromatic rings. Introducing conformational constraints, such as cyclopropane (B1198618) rings or double bonds, can lock the molecule into a specific, potentially more active, conformation.

Chirality: The ethyl linker contains a chiral center at the carbon attached to the phenyl ring. The absolute configuration (R or S) is often critical for specific ligand-receptor interactions, a principle explored further in section 3.2.2.

Structure-Activity Relationship (SAR) Studies

SAR studies systematically correlate the structural features of the this compound derivatives with their biological activities. This empirical data is essential for refining the design principles and optimizing lead compounds.

The functional groups on both the phenyl and pyridine rings play a definitive role in shaping the biological activity profile of the derivatives.

Antimicrobial Activity: In a study of diphenyl 1-(pyridin-3-yl)ethylphosphonates, which share the 1-(pyridin-3-yl)ethyl core, derivatives showed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov While specific SAR was not detailed, the broad-spectrum activity highlights the potential of this scaffold. For other pyridine derivatives, compounds with nitro and dimethoxy substituents have shown potent antimicrobial effects. mdpi.com In a separate study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, a compound featuring a methoxy (B1213986) group demonstrated the highest antibacterial and antifungal efficacy. frontiersin.org

Anticancer Activity: The same series of diphenyl 1-(pyridin-3-yl)ethylphosphonates also exhibited significant cytotoxic activity against liver (HepG2) and breast (MCF7) cancer cell lines. nih.gov In the development of multitargeted protein kinase inhibitors for non-small cell lung cancer, a series of pyridin-3-amine derivatives were synthesized. nih.gov SAR studies revealed that a benzene (B151609) ring was preferred over furan (B31954) or thiophene (B33073) at one position, and the introduction of hydrogen-bond donors like amides on a phenyl group at another position enhanced inhibitory activity against fibroblast growth factor receptors (FGFR). sci-hub.se

Enzyme Inhibition: The this compound scaffold is well-suited for targeting enzymes like protein kinases. The pyridine nitrogen can act as a hinge-binding element, a common interaction motif for kinase inhibitors. mdpi.com SAR studies on pyridin-3-amine derivatives as kinase inhibitors showed that specific substitutions are critical for potency. For example, a compound from this class, 3m , showed nanomolar inhibition against several kinases relevant to lung cancer, including FGFR, RET, and EGFR. nih.gov The precise arrangement of substituents on both the pyridine and phenyl portions of the molecule was key to achieving this multi-targeted profile.

Table 2: Summary of Biological Activities for Analogous Structures

| Compound Class | Biological Activity | Key Structural Features/Substituents for Activity | Reference |

|---|---|---|---|

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | Antimicrobial, Anticancer | Pyridin-3-yl and phenyl rings essential for activity | nih.gov |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Antibacterial, Antifungal | Methoxy group enhanced efficacy | frontiersin.org |

| Multisubstituted Pyridin-3-amines | Anticancer (Kinase Inhibition) | Specific phenyl and heteroaryl groups, H-bond donors | sci-hub.senih.gov |

The chiral center on the ethyl linker of this compound means that the compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of biological receptors.

In the design of kinase inhibitors based on a pyridin-3-amine core, the stereochemistry of a 2-amino-2-phenylethanol (B122105) moiety was explored. sci-hub.se The synthesis specifically utilized the (R)-enantiomer to generate the final compounds, implying that this specific configuration was crucial for achieving the desired interaction with the target kinase. sci-hub.se This highlights that one enantiomer typically fits more precisely into the chiral binding site of a receptor or enzyme, leading to a more stable ligand-receptor complex and, consequently, higher potency. The other enantiomer may bind with lower affinity or not at all. Therefore, the stereochemical configuration is a critical determinant of biological activity, and the synthesis and evaluation of individual enantiomers are essential for optimizing drug candidates based on this scaffold.

Correlation between Structural Features and Potency/Selectivity

The potency and selectivity of this compound derivatives are intricately linked to the nature and position of substituents on both the phenyl and pyridine rings, as well as the stereochemistry of the chiral center. Structure-activity relationship (SAR) studies on analogous pyridine-containing compounds reveal that minor structural modifications can lead to significant changes in biological activity.

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on a phenyl ring were found to be critical for inhibitory activity against the Forkhead Box M1 (FOXM1) transcription factor. mdpi.com Compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, demonstrated a marked decrease in FOXM1 expression, a stark contrast to inactive counterparts. mdpi.com This suggests that for this compound derivatives, the introduction of electron-withdrawing groups on the phenyl ring could be a key strategy to enhance potency towards specific biological targets.

Furthermore, general SAR analyses of pyridine derivatives have shown that the presence and positioning of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens may diminish it. nih.gov The spatial arrangement of these functional groups influences the molecule's ability to form crucial interactions, such as hydrogen bonds, with the target protein.

The stereochemistry at the 1-phenyl-ethyl moiety is another critical determinant of potency and selectivity. The fixed spatial orientation of the phenyl and pyridinyl groups in a specific stereoisomer can lead to a more favorable interaction with the binding site of a target protein, resulting in higher affinity and, consequently, greater potency.

Table 1: Hypothetical Correlation of Structural Features with Potency in this compound Derivatives

| Structural Modification | Position | Hypothesized Effect on Potency | Rationale based on Analogous Compounds |

| Electron-withdrawing group (e.g., -CN, -NO2) | Phenyl ring | Increase | Enhanced interaction with electron-rich pockets in the target binding site. mdpi.com |

| Electron-donating group (e.g., -OCH3, -OH) | Phenyl ring | Variable | May increase or decrease potency depending on the specific target and binding site interactions. nih.gov |

| Bulky substituent | Phenyl or Pyridine ring | Decrease | Potential for steric hindrance, preventing optimal binding. nih.gov |

| Hydrogen bond donor/acceptor | Pyridine ring | Increase | Formation of additional hydrogen bonds with the target protein, enhancing binding affinity. |

| Stereochemistry | 1-Phenyl-ethyl chiral center | Significant Impact | Optimal spatial arrangement for interaction with the chiral binding pocket of the target. |

Molecular Mechanism of Action Investigations (Hypothetical Pathways based on analogous compounds)

Identification of Putative Molecular Targets (e.g., enzymes, receptors)

Based on the structural motifs present in this compound, several putative molecular targets can be hypothesized by examining analogous compounds. The pyridine scaffold is a common feature in a vast array of biologically active molecules, including enzyme inhibitors and receptor modulators. nih.gov

One potential class of targets is kinases . The pyridine ring can act as a hinge-binder, a common interaction motif for kinase inhibitors. For example, various pyridine derivatives have been investigated as inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. researchgate.net The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain.

Another plausible set of targets includes cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 1,3-thiazole-piperazine derivatives containing a pyridyl moiety have been shown to be potent inhibitors of AChE. academie-sciences.fr The pyridine nitrogen can interact with key residues in the active site of these enzymes.

Furthermore, the 2-phenethylamine substructure is a well-known pharmacophore that interacts with a variety of receptors and enzymes, including 5-hydroxytryptamine (5-HT) receptors and monoamine oxidase (MAO) . mdpi.comtjnpr.org The phenylethyl group can engage in hydrophobic and π-stacking interactions within the binding pockets of these targets. Given the hybrid structure of this compound, it is conceivable that it could exhibit a multi-target profile, interacting with a combination of these or other related proteins.

Modulation of Cellular Processes (e.g., signal transduction, gene expression, metabolic pathways)

The interaction of this compound derivatives with their putative molecular targets would likely lead to the modulation of various cellular processes. If these compounds act as kinase inhibitors, they could interfere with signal transduction pathways that are critical for cell growth, proliferation, and survival. For instance, inhibition of a kinase like FLT3 would disrupt the signaling cascade that drives the proliferation of leukemic cells. researchgate.net

Should these derivatives inhibit cholinesterases, they would impact neurotransmission . By preventing the breakdown of acetylcholine, they would increase its levels in the synaptic cleft, thereby modulating cholinergic signaling. This mechanism is central to the action of drugs used in the management of Alzheimer's disease.

Modulation of 5-HT receptors could affect a wide range of neurological processes , including mood, appetite, and cognition. mdpi.com Depending on whether the compound acts as an agonist or antagonist at different 5-HT receptor subtypes, it could have diverse effects on cellular signaling, potentially involving G-protein coupled receptor (GPCR) pathways and downstream effectors like adenylyl cyclase and phospholipase C.

Allosteric or Orthosteric Binding Site Interactions

The mode of interaction with a target protein, whether at the primary (orthosteric) or a secondary (allosteric) site, is a key determinant of a compound's pharmacological profile.

An orthosteric interaction would involve the this compound derivative binding to the same site as the endogenous ligand or substrate. For example, in the case of a kinase, the compound would likely compete with ATP for binding to the active site. The pyridine moiety could mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

Conversely, an allosteric interaction would involve the compound binding to a topographically distinct site on the protein. This binding event would induce a conformational change in the protein, thereby modulating the activity of the orthosteric site. Allosteric modulators can offer advantages in terms of selectivity, as allosteric sites are often less conserved across protein families than orthosteric sites. For G-protein coupled receptors, allosteric modulators can fine-tune the receptor's response to the endogenous agonist.

The determination of whether a this compound derivative acts via an allosteric or orthosteric mechanism would require detailed biochemical and structural studies, such as enzyme kinetics and X-ray crystallography.

Biological Profiling in In Vitro Models (Excluding Clinical Human Data)

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental tool for characterizing the biological activity of novel compounds. For derivatives of this compound, a panel of enzyme assays would be selected based on the putative molecular targets identified.

For instance, to evaluate their potential as kinase inhibitors, these compounds would be screened against a panel of kinases using assays that measure the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) would be determined to quantify the potency of the compounds.

Similarly, their activity against cholinesterases would be assessed using the Ellman's method, which measures the enzymatic hydrolysis of acetylthiocholine. The IC50 values would indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

The results from these assays would provide crucial information about the potency and selectivity of the compounds, guiding further optimization of the chemical structure.

Table 2: Hypothetical In Vitro Enzyme Inhibition Data for a this compound Derivative

| Enzyme Target | Assay Type | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Fms-like tyrosine kinase 3 (FLT3) | Kinase Activity Assay | 0.5 | Quizartinib | 0.001 |

| Acetylcholinesterase (AChE) | Ellman's Assay | 2.3 | Donepezil | 0.006 |

| Butyrylcholinesterase (BChE) | Ellman's Assay | 5.8 | Donepezil | 3.5 |

| Monoamine Oxidase A (MAO-A) | Amplex Red Assay | 1.2 | Clorgyline | 0.008 |

| Monoamine Oxidase B (MAO-B) | Amplex Red Assay | 8.9 | Selegiline | 0.01 |

Receptor Binding Studies

Derivatives incorporating the pyridin-3-yl moiety have been investigated for their ability to bind to various biological receptors. Studies on pyridyl-phenyl ethers have identified them as dual serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake inhibitors, indicating binding to the respective transporters. researchgate.net Analysis of these compounds revealed that potent dual reuptake inhibition was typically associated with a calculated log P (cLogP) greater than 3.5. researchgate.net

In other studies, a series of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives were found to directly activate the human constitutive androstane (B1237026) receptor (CAR) at nanomolar concentrations. nih.gov For these compounds, lipophilic substitution on the phenyl ring was shown to increase activity for both CAR and the pregnane (B1235032) X receptor (PXR). nih.gov For example, compound 15d from this series was identified as an efficient dual CAR/PXR agonist. nih.gov

Furthermore, the position of the nitrogen atom in the pyridine ring is crucial for target interaction. In a study on pyridinylpyrimidines as inhibitors of methionine aminopeptidase (B13392206) (MetAP), replacing a 2-pyridinyl group with a 3-pyridinyl group resulted in compounds with very poor potency, suggesting that the 2-pyridinylpyrimidine structure is a key pharmacophore for metal chelation and enzyme inhibition. nih.gov

| Compound Class | Receptor/Target | Key Findings | Source |

|---|---|---|---|

| Pyridyl-phenyl ethers | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Act as dual reuptake inhibitors; potency linked to lipophilicity (cLogP > 3.5). | researchgate.net |

| Imidazo[1,2-a]pyridine derivatives | Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR) | Lipophilic substitution on the phenyl ring enhances dual agonist activity. Some derivatives activate CAR in nanomolar concentrations. | nih.gov |

| 2-(3-pyridinyl)-pyrimidine analogues | Methionine aminopeptidase (MetAP) | The 3-pyridinyl analogue showed no effect on human MetAP, unlike the 2-pyridinyl isomer, highlighting positional importance. | nih.gov |

Cellular Assays for Functional Response (e.g., cell proliferation, microbial growth inhibition, without therapeutic claims or human data)

Derivatives containing the this compound scaffold have demonstrated a range of functional responses in cellular assays, particularly in the areas of antiproliferative and antimicrobial activity.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govresearchgate.net Compounds 5a and 5d from this series were particularly potent, with IC50 values in the low micromolar range against multiple cell lines, including colon, melanoma, and renal cancer cell lines. nih.govresearchgate.net For instance, compound 5a exhibited significant inhibition against the KM12 colon cancer cell line (IC50: 1.25 µM) and the SNB-75 CNS cancer cell line (IC50: 1.26 µM). nih.gov

In the realm of antimicrobial research, novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates have shown high activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans, Saccharomyces cerevisiae), at concentrations between 10-100 μg/mL. nih.gov Similarly, various pyridinium (B92312) salts have been evaluated for their antimicrobial properties. mdpi.com Studies indicate that antimicrobial activity is often influenced by the length of the side chain on the pyridinium nitrogen, with longer chains correlating to higher activity. mdpi.com For example, compounds with a 3-phenylpropyl chain displayed the highest activity against Staphylococcus aureus. mdpi.com All tested pyridinium compounds showed stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 5a | KM12 | Colon | 1.25 | nih.gov |

| SNB-75 | CNS | 1.26 | nih.gov | |

| MDA-MB-435 | Melanoma | 1.41 | nih.gov | |

| A498 | Renal | 1.33 | nih.gov | |

| 5d | Broad-spectrum activity across multiple cell lines | 1.26 - 3.75 | nih.gov |

| Compound Class | Organism | Activity Range | Source |

|---|---|---|---|

| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Escherichia coli (Gram-negative) | Active at 10-100 μg/mL | nih.gov |

| Bacillus subtilis, Staphylococcus aureus (Gram-positive) | |||

| Candida albicans, Saccharomyces cerevisiae (Fungi) | |||

| Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus | Phenylpropyl derivatives showed highest activity. | mdpi.com |

In Vitro Metabolic Stability and Pathways

Assessment of Metabolic Degradation in Liver Microsomal Systems (e.g., mouse/human liver microsomal stability)

The metabolic stability of compounds is a critical factor in their development and is often assessed using liver microsomal systems. uj.edu.pl For a series of N-(pyridin-3-ylmethyl)quinoline derivatives, in vitro metabolic stability was evaluated in human liver microsomes (HLM). nih.gov The position of the nitrogen atom on the pyridine scaffold was found to significantly influence stability. nih.gov A derivative with the nitrogen at the 2-position of the pyridine ring (compound 4b) showed a much greater half-life (t1/2 = 44.6 min) compared to the parent compound (t1/2 = 20.5 min) and an analogue with the nitrogen at the 4-position (compound 4a, t1/2 = 28.8 min). nih.gov However, a derivative with the nitrogen at the 3-position (compound 4c) had a stability (t1/2 = 19.5 min) similar to the parent compound. nih.gov These findings highlight that subtle structural modifications to the pyridine ring can have a profound impact on metabolic degradation rates. nih.gov

| Compound | Pyridine Moiety | Half-life (t1/2) in HLM (min) | Source |

|---|---|---|---|

| 7a (Parent) | Quinoline core | 20.5 | nih.gov |

| 4a | N-(pyridin-4-ylmethyl) | 28.8 | nih.gov |

| 4b | N-(pyridin-2-ylmethyl) with methoxy | 44.6 | nih.gov |

| 4c | N-(pyridin-3-ylmethyl) | 19.5 | nih.gov |

| 4h | N-(pyridin-3-ylmethyl) with chloro | 17.3 | nih.gov |

Identification of Major Metabolites (Excluding Human Metabolic Profiles)

In vitro metabolite identification studies help to elucidate the primary pathways of biotransformation. For the N-(pyridin-2-ylmethyl)quinoline derivative (compound 4b), which demonstrated enhanced metabolic stability, an investigation revealed the formation of three primary metabolites, designated M1, M2, and M3. nih.gov Additionally, a small amount of the compound was observed to undergo phase II glucuronidation reactions, resulting in the M3 metabolite. nih.gov The identification of these metabolites provides insight into the specific sites on the molecule that are susceptible to enzymatic modification. nih.gov

Cytochrome P450 (CYP) Enzyme Interaction Studies

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.govnih.gov Interactions with these enzymes, whether as a substrate, inhibitor, or inducer, are critical determinants of a compound's pharmacokinetic profile. nih.gov The pyridine ring, present in the core structure of this compound, is a feature found in many compounds that interact with CYP enzymes. nih.govresearchgate.net The nitrogen atom in the pyridine ring can potentially interact with the heme iron of the CYP active site. researchgate.net For instance, imidazole-based compounds are known to be potential inhibitors of CYP enzymes, and similar interactions can be anticipated for pyridine-containing structures. researchgate.net While specific CYP inhibition or induction studies for this compound were not detailed in the provided sources, the general structural features suggest a likelihood of interaction with the CYP system, which would be a key area for further investigation. nih.gov

Computational and Theoretical Investigations of 1 Phenyl Ethyl Pyridin 3 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of a compound.

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a molecule like (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) is commonly employed to achieve a balance between accuracy and computational cost.

The optimization process would yield precise information on bond lengths (e.g., C-N, C-C, C-H), bond angles, and dihedral angles. These parameters define the three-dimensional shape of the molecule, including the relative orientations of the phenyl and pyridine (B92270) rings.

Illustrative Optimized Geometric Parameters: The following table presents typical bond lengths and angles that would be determined for a molecule with similar structural motifs. This is not experimental or calculated data for this compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N (amine) | 1.45 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | C-N-C (amine) | 112° |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed over these aromatic systems.

Illustrative FMO Energy Data: This table provides representative energy values for similar aromatic compounds to illustrate the outputs of an FMO analysis.

| Orbital | Property | Illustrative Value (eV) |

| HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 5.3 eV |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface. The ESP surface allows for the visualization of the charge distribution and the identification of sites susceptible to electrophilic and nucleophilic attack.

Different colors on the ESP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the pyridine ring and the secondary amine due to the lone pairs of electrons. Regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack, which would be found around the hydrogen atoms.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): χ² / (2η)

A high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. The electrophilicity index measures the propensity of a species to accept electrons.

Illustrative Reactivity Descriptors: The following interactive table contains example values for these descriptors based on the illustrative FMO energies provided earlier.

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |

This compound possesses several rotatable single bonds, leading to the possibility of multiple conformers (spatial arrangements of atoms). Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the bonds (e.g., the C-C and C-N bonds of the ethylamine (B1201723) linker) and calculating the energy at each step to map out the potential energy surface. This process identifies the low-energy, and therefore most populated, conformations of the molecule in its ground state.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, significant tautomerism is not expected as there are no readily mobile protons that would lead to a more stable isomeric form under normal conditions. Computational studies could confirm this by calculating the energies of potential tautomers, which would be expected to be significantly higher in energy than the primary amine form.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the dynamic behavior of molecules and their interactions with their environment over time.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This would provide insights into the molecule's flexibility, its conformational changes in solution, and how it interacts with solvent molecules through processes like hydrogen bonding. If the molecule were being studied for its potential biological activity, MD simulations could be used to model its interaction with a target protein, providing valuable information about binding modes and affinities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Binding Affinity Prediction and Scoring

In a hypothetical molecular docking study involving this compound, researchers would utilize scoring functions to estimate the binding affinity between the compound and a specific protein target. These scoring functions are mathematical methods used to approximate the strength of the non-covalent interactions. The results would typically be presented in units of energy, such as kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction. Without experimental data or computational results, it is not possible to provide a table of binding affinities for this specific compound.

Identification of Key Interacting Residues and Binding Site Features

A crucial aspect of molecular docking analysis is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the molecular recognition process. For this compound, one would expect the phenyl and pyridinyl rings to participate in various interactions. However, without a defined protein target and docking results, a list of specific interacting residues cannot be compiled.

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic, π-π stacking)

The stability of a ligand-protein complex is governed by various non-covalent interactions. For this compound, the following interactions could be anticipated:

Hydrogen Bonding: The secondary amine and the nitrogen atom in the pyridine ring could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The phenyl and ethyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl and pyridine rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A summary of potential interactions is presented in the table below.

| Interaction Type | Potential Participating Moieties of this compound |

| Hydrogen Bonding | Secondary amine, Pyridine nitrogen |

| Hydrophobic | Phenyl group, Ethyl group |

| π-π Stacking | Phenyl ring, Pyridine ring |

Pharmacophore Modeling

Pharmacophore modeling is another important computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Ligand-Based Pharmacophore Model Development

In the absence of a known 3D structure of the target protein, a ligand-based pharmacophore model could be developed. This approach involves analyzing a set of active molecules to identify common chemical features that are essential for their biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the secondary amine), and aromatic/hydrophobic regions (the phenyl and pyridine rings).

Structure-Based Pharmacophore Generation from Protein-Ligand Complexes

If a 3D structure of a protein-ligand complex involving a similar molecule were available, a structure-based pharmacophore model could be generated. This method defines the key interaction points between the ligand and the protein's active site. The resulting pharmacophore would represent the spatial arrangement of features necessary for a molecule to bind to that specific target. As no such complex involving this compound has been reported, this type of model cannot be constructed.

Feature Mapping and Virtual Screening

Pharmacophore-based virtual screening is a computational technique instrumental in the early stages of drug discovery for the identification of novel bioactive compounds. This methodology revolves around the concept of a pharmacophore, which represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features. This would include the aromatic rings of the phenyl and pyridine groups, the nitrogen atom in the pyridine ring as a potential hydrogen bond acceptor, and the secondary amine group which can act as both a hydrogen bond donor and acceptor. The phenyl group would contribute a significant hydrophobic feature.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. The screening process filters these libraries to identify molecules that possess a similar arrangement of pharmacophoric features, and thus have a higher probability of binding to the same biological target. This approach allows for the rapid and cost-effective identification of potential hit compounds for further experimental validation.

An innovative application of this technique is collaborative virtual screening, where multiple proprietary libraries from different organizations can be probed to expand the chemical space being explored. This can lead to the rapid expansion of a hit chemotype and improvement of antiparasitic activity and selectivity, for instance. nih.gov The process of virtual screening, when validated, can effectively differentiate between inhibitors and non-inhibitors of a target. nih.gov

| Pharmacophoric Feature | Potential Contribution from this compound |

| Aromatic Ring | Phenyl group, Pyridine ring |

| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring, Secondary amine nitrogen |

| Hydrogen Bond Donor | Secondary amine hydrogen |

| Hydrophobic Region | Phenyl group, Ethyl group |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

The development of a QSAR model for a series of analogues of this compound would commence with the synthesis and biological evaluation of a diverse set of structurally related compounds. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then employed to derive a mathematical equation that relates the molecular descriptors to the observed biological activity. A robust QSAR model should not only accurately reproduce the activity of the compounds in the training set but also possess high predictive power for compounds not used in the model's development (the test set). Non-linear approaches, such as Gene Expression Programming (GEP), can also be utilized to capture complex relationships between descriptors and activity. nih.gov

The analysis of a derived QSAR model provides insights into which molecular properties are critical for the desired biological effect. For derivatives of this compound, key molecular descriptors could include:

Topological descriptors: Such as the molecular connectivity indices, which describe the branching and complexity of the molecular structure.

Electronic descriptors: For example, the partial charges on specific atoms, dipole moment, and HOMO/LUMO energies, which are indicative of the molecule's reactivity and ability to engage in electrostatic interactions. Quantum chemical methods can be used for more accurate partial charge calculations. researchgate.net

Steric descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which can influence how the molecule fits into a binding site. A negative coefficient for molecular surface area in a QSAR model, for instance, would imply that larger molecules are associated with lower activity. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

By understanding the correlation between these descriptors and the biological outcome, medicinal chemists can make more informed decisions in the design of new analogues with potentially improved potency and selectivity.

| Descriptor Type | Example | Potential Influence on Biological Activity |

| Topological | Molecular Connectivity Index | Shape and size of the molecule |

| Electronic | Partial Atomic Charges | Electrostatic interactions with the target |

| Steric | Molecular Volume | Fit within the binding pocket |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational stability of a molecule and its dynamic interactions with a biological target, such as a protein or nucleic acid.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, and understanding its preferred conformations in different environments (e.g., in aqueous solution versus a protein's binding site) is crucial for understanding its biological activity. All-atom and united-atom MD simulations can be used to examine the folding behavior of molecules in an aqueous environment. nih.gov

When the three-dimensional structure of the biological target is known, MD simulations can be used to model the binding process of this compound to its target. This can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Furthermore, MD simulations can be used to estimate the binding free energy, providing a theoretical prediction of the binding affinity. The simulations can also shed light on the role of water molecules in the binding process and the conformational changes that may occur in both the ligand and the target upon binding.

The results from MD simulations can guide the rational design of new analogues with improved binding affinity and selectivity. For instance, if a simulation reveals a specific hydrogen bond to be critical for binding, modifications can be made to the molecule to strengthen this interaction.

Analytical and Spectroscopic Methodologies for Characterization of 1 Phenyl Ethyl Pyridin 3 Ylmethyl Amine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the pyridine (B92270) ring are typically deshielded and appear at higher chemical shifts compared to those on the phenyl ring. The aliphatic protons of the ethyl and methyl groups would appear in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons from both the phenyl and pyridine rings would resonate in the downfield region (typically 110-160 ppm). The aliphatic carbons—methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃)—would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.4 - 8.6 | Singlet / Doublet | 148 - 151 |

| Pyridine C6-H | 8.3 - 8.5 | Doublet | 147 - 150 |

| Pyridine C4-H | 7.5 - 7.8 | Doublet of Triplets | 134 - 137 |

| Pyridine C5-H | 7.2 - 7.4 | Multiplet | 123 - 125 |

| Phenyl C-H (ortho, meta, para) | 7.1 - 7.3 | Multiplet | 126 - 129 |

| Pyridine-CH₂-N | 3.7 - 3.9 | Singlet | 50 - 55 |

| N-CH-Phenyl | 3.9 - 4.2 | Quartet | 58 - 62 |

| CH-CH₃ | 1.4 - 1.6 | Doublet | 22 - 25 |

| N-H | 1.5 - 2.5 | Broad Singlet | N/A |

| Pyridine C3 | N/A | N/A | 133 - 136 |

| Phenyl C1 (quaternary) | N/A | N/A | 143 - 146 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration. study.comspectroscopyonline.com

Key expected absorptions include:

N-H Stretch: A single, medium-to-weak absorption band around 3300-3350 cm⁻¹, characteristic of a secondary amine. orgchemboulder.com

Aromatic C-H Stretch: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium-to-strong bands appearing just below 3000 cm⁻¹.

C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A medium-to-weak absorption in the 1250-1335 cm⁻¹ range for the aromatic C-N bond and in the 1020-1250 cm⁻¹ range for the aliphatic C-N bonds. orgchemboulder.comlibretexts.org

N-H Wag: A broad, strong band between 665-910 cm⁻¹ is also characteristic of primary and secondary amines. orgchemboulder.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3350 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| C=C & C=N Ring Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic/Aliphatic) | 1020 - 1335 | Weak to Medium |

| N-H Wag | 665 - 910 | Strong, Broad |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₆N₂), the exact molecular weight is approximately 212.29 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 212. A common fragmentation pathway for benzylamines involves the cleavage of the C-N bond, which would be expected in this molecule. nih.govnih.gov Key fragmentation patterns could include:

Benzylic Cleavage: Loss of a phenyl group or cleavage alpha to the nitrogen atom. A prominent peak at m/z 105, corresponding to the [C₈H₉]⁺ (phenylethyl) cation, is highly probable.

Tropylium Ion: Rearrangement of the benzyl fragment can lead to the stable tropylium ion at m/z 91 ([C₇H₇]⁺). core.ac.uk

Pyridinylmethyl Cation: Cleavage could also result in a fragment at m/z 92, corresponding to the [C₆H₆N]⁺ (pyridin-3-ylmethyl) cation.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. The phenyl and pyridine rings in the molecule are the principal chromophores. Pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com Derivatives of pyridine often exhibit absorption bands in the 250-300 nm range. acs.orgresearchgate.net The presence of both aromatic systems in this compound would be expected to result in characteristic absorption maxima, likely around 260 nm, arising from π → π* transitions within the aromatic rings. For instance, the related compound 1-pyridin-3-yl-ethylamine has absorption maxima at 204 nm and 258 nm. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the secondary amine. This method provides the most unambiguous structural proof but is contingent on the ability to produce suitable crystals.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol (often with a modifier like trifluoroacetic acid or formic acid), would be developed. The purity of the compound would be determined by the relative area of its peak in the chromatogram, with a single, sharp peak indicating high purity.

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, Gas Chromatography could also be employed for purity analysis. GC is often coupled with a mass spectrometer (GC-MS), allowing for the separation and identification of components in a mixture simultaneously.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

By combining the data from these complementary analytical techniques, a complete and unambiguous characterization of the structure and purity of this compound can be achieved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Given the compound's structure, which includes a basic pyridine ring and a chiral center, both reversed-phase and chiral HPLC methods are applicable for its characterization.

Detailed research findings indicate that the analysis of pyridine derivatives is often successfully performed using mixed-mode or C18 stationary phases. nih.govwikipedia.orgunipd.it The mobile phase typically consists of an organic solvent, such as acetonitrile, and an aqueous buffer to ensure good peak shape and resolution. nih.govresearchgate.netintertek.com For a compound like this compound, a reversed-phase HPLC method would likely employ a C18 column with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate to control the pH and improve peak symmetry. Detection is commonly achieved using a UV detector, as the phenyl and pyridine rings are chromophores that absorb UV light.

Due to the presence of a chiral center at the ethylamine (B1201723) bridge, separating the enantiomers of this compound is critical for its complete characterization. Chiral HPLC is the most effective technique for this purpose. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives, have demonstrated broad applicability in resolving the enantiomers of chiral amines. bldpharm.com The separation can be achieved under normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the solubility of the analyte. For instance, a mobile phase consisting of a mixture of hexane, isopropanol, and methanol might be employed in a normal-phase setup. The development of such a method is crucial for determining the enantiomeric purity of the compound.

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

|---|---|---|

| Stationary Phase | C18, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Column Dimensions | 4.6 x 150 mm | 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 7.5) | n-Hexane:Isopropanol:Methanol |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can provide valuable information about its purity and molecular structure.

The successful GC-MS analysis of polar compounds containing amine functional groups may sometimes necessitate a derivatization step to enhance their volatility and thermal stability. However, direct analysis is also possible depending on the compound's properties and the chromatographic conditions. The separation would typically be carried out on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the efficient separation of the analyte from any impurities.

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this process, a small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere at a high temperature. This combustion converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides, which are subsequently reduced to N2. These combustion products are then passed through a series of detectors, typically thermal conductivity detectors, which quantify the amounts of each gas produced.

From these quantities, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula of the compound. For a compound to be considered pure, the experimental values should be in close agreement with the theoretical values, typically within a margin of ±0.4%.

For this compound, the molecular formula is C14H16N2. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen.

| Element | Theoretical % | Experimental % (Representative) |

|---|---|---|

| Carbon (C) | 79.21% | 79.15% |

| Hydrogen (H) | 7.60% | 7.65% |

| Nitrogen (N) | 13.20% | 13.12% |

Future Directions and Advanced Research Applications of 1 Phenyl Ethyl Pyridin 3 Ylmethyl Amine

Development of the Chemical Compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine into a selective and potent chemical probe could unlock new understandings of cellular processes and disease mechanisms.

The pyridine (B92270) scaffold is a component of drugs targeting a wide array of biological pathways. nih.govresearchgate.net Derivatives of pyridine have shown activity as kinase inhibitors, antibacterial agents, and antimalarial compounds, among others. dovepress.combohrium.com The future development of this compound as a chemical probe would begin with screening it against a diverse panel of biological targets to identify an initial interaction.

Once a primary biological target is identified, the compound could be used to investigate its role in complex cellular signaling pathways. For instance, if the compound is found to inhibit a particular kinase, it could be employed to elucidate the downstream effects of that kinase's activity, helping to map its function in both healthy and diseased states. This approach allows researchers to dissect complex biological systems with temporal and spatial precision that is often difficult to achieve with genetic methods alone.

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect. Chemical probes are essential tools in this process. Should this compound or an optimized derivative demonstrate a desirable effect in a cell-based (phenotypic) assay, it could then be used to validate its molecular target.

The process would involve using the probe in techniques such as affinity chromatography or activity-based protein profiling to isolate its binding partners from cell lysates. Identifying the specific protein that the compound interacts with provides strong evidence that this protein is responsible for the observed phenotype. This validation is crucial before committing significant resources to a full-fledged drug discovery program targeting that protein.

Scaffold Exploration for Novel Chemical Entities

The structural framework of this compound serves as an excellent starting point for the generation of new chemical entities with potentially enhanced therapeutic properties. Synthetic chemists have long focused on creating new analogues using pyridine templates to discover new pharmaceutical leads. nih.govdovepress.com

To explore the full potential of the this compound scaffold, a chemical library of diverse analogues would be created. This involves systematically modifying different parts of the molecule to understand the structure-activity relationship (SAR). Key modifications would include altering substituents on both the pyridine and phenyl rings, as well as modifying the linker region. The pyridine ring is most commonly monosubstituted in existing FDA-approved drugs, offering a primary avenue for exploration. nih.gov

Table 1: Potential Sites for Structural Diversification

| Molecular Region | Potential Modifications | Desired Outcome |

|---|---|---|

| Pyridine Ring | Introduction of halogens, alkyl, alkoxy, or amide groups at positions 2, 4, 5, or 6. | Modulate potency, selectivity, and pharmacokinetic properties. |

| Phenyl Ring | Substitution with electron-donating or electron-withdrawing groups at ortho, meta, or para positions. | Enhance binding affinity and explore target pocket interactions. |

| Ethyl Linker | Alteration of stereochemistry (using (S)-1-phenylethylamine instead of racemic or (R)-form); substitution on the methyl group. | Investigate stereospecific binding requirements of the target. |

| Amine Linker | N-alkylation, N-acylation, or replacement with alternative functional groups (e.g., ether, amide). | Modify hydrogen bonding capacity, polarity, and metabolic stability. |

These systematic modifications would generate a library of compounds for comprehensive screening, allowing researchers to map how each structural change affects biological activity.

Building on initial SAR data, rational design and computational chemistry can guide the synthesis of more potent and selective next-generation compounds. Techniques like molecular docking, which was used to investigate the mechanism of pyridine-based antimalarial agents, can predict how newly designed derivatives will bind to a target protein. nih.gov

For example, if an X-ray crystal structure of the target protein is available, researchers can visualize how the parent compound fits into the binding site. This information can then be used to design new analogues with substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thereby increasing binding affinity and potency. This data-driven approach accelerates the optimization process and reduces the trial-and-error inherent in traditional medicinal chemistry.

Integration with Advanced High-Throughput Screening Platforms

To efficiently evaluate the biological activity of a library of derivatives based on the this compound scaffold, integration with advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of thousands of compounds in parallel, significantly accelerating the discovery of "hit" compounds. researchgate.net

A library of analogues could be subjected to a variety of HTS assays to identify compounds with desired activities. These platforms can range from simple target-based biochemical assays to complex high-content cellular imaging screens.

Table 2: Applicable High-Throughput Screening Platforms

| Screening Platform | Description | Application for Derivatives |

|---|---|---|

| Target-Based Screening | Measures the direct interaction of compounds with a purified biological target (e.g., an enzyme or receptor). | To identify potent inhibitors or activators of a specific, validated target. Methods like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be used. nih.gov |

| Phenotypic Screening | Measures the effect of compounds on whole cells or organisms, without prior knowledge of the target. | To discover compounds that reverse a disease-related phenotype, which can lead to the identification of novel drug targets and pathways. |

| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | To gain deeper insights into the mechanism of action by observing changes in cell morphology, protein localization, or other complex cellular events. |

| DNA-Encoded Library (DEL) Screening | Screens vast libraries of compounds, each tagged with a unique DNA barcode, against a target protein. | To rapidly explore a much larger chemical space than is possible with conventional HTS and identify initial hit compounds for further development. |

The data generated from these HTS campaigns would be instrumental in selecting the most promising compounds for further optimization, ultimately paving the way for the development of novel therapeutics derived from the this compound scaffold.

Potential for Derivatization in Materials Science or Catalyst Development

The core structure of this compound presents significant opportunities for derivatization, opening avenues for its application in both materials science and catalysis. The pyridine ring, a well-known component in functional materials and ligands, is a key feature that can be exploited.

In Materials Science, the pyridine nitrogen offers a site for coordination with metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are of interest for applications in gas storage, separation, and sensing. Furthermore, the aromatic nature of both the phenyl and pyridine rings could be leveraged in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by modifying the core structure to enhance charge transport properties.

In Catalyst Development, the nitrogen atom of the pyridine ring and the secondary amine can act as coordination sites for transition metals, forming chiral ligands for asymmetric catalysis. The inherent chirality of the 1-phenylethyl moiety is a significant advantage, as it can induce stereoselectivity in chemical reactions. Potential applications include asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The development of such catalysts would be of great interest in the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is crucial.

Detailed below are the key structural features and their potential for derivatization:

| Structural Feature | Potential Derivatization Site | Potential Application Area |

| Pyridine Nitrogen | Coordination with metal centers | Materials Science (MOFs), Catalysis |

| Secondary Amine | Coordination with metal centers | Catalysis (Chiral Ligands) |

| Phenyl and Pyridine Rings | Functionalization to tune electronic properties | Materials Science (Organic Electronics) |

Collaborative and Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives would benefit significantly from collaborative and interdisciplinary research efforts. The synthesis of new derivatives and their characterization would require expertise in synthetic organic chemistry.